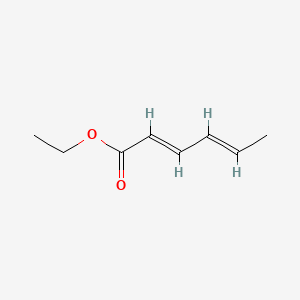

Ethyl sorbate

Description

This compound is a natural product found in Averrhoa carambola with data available.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E,4E)-hexa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZYKXXGCOLLLO-TWTPFVCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883712 | |

| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; warm, fruity aroma | |

| Record name | Ethyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | Ethyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.936-0.939 | |

| Record name | Ethyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2396-84-1, 5941-48-0 | |

| Record name | Ethyl sorbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl sorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL SORBATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hexa-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL SORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSR16USG4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl sorbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is ethyl sorbate and its chemical formula

An In-depth Technical Guide to Ethyl Sorbate for Scientific Professionals

Introduction: Defining this compound

This compound, systematically known as ethyl (2E,4E)-hexa-2,4-dienoate, is a fatty acid ester that plays a significant role across various scientific and industrial domains.[1][2][3] It is formed through the formal condensation of the carboxyl group of sorbic acid with the hydroxyl group of ethanol.[1][2] The defining characteristic of this compound is its chemical structure, which features a conjugated system of double bonds, imparting unique chemical reactivity and biological activity. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

The molecular formula for this compound is C₈H₁₂O₂.[1][2][4][5] This compound is recognized for its distinct warm, fruity aroma, which has led to its widespread use as a flavoring agent in the food industry.[2][4] Beyond its organoleptic properties, its conjugated diene structure is responsible for its utility as an antimicrobial preservative and as a versatile intermediate in advanced organic synthesis.[4][6]

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to its application in research and development. This compound is identified by several key descriptors, which are crucial for regulatory compliance and accurate sourcing.

| Identifier | Value |

| IUPAC Name | ethyl (2E,4E)-hexa-2,4-dienoate[1][6] |

| CAS Number | 2396-84-1[2][4][6] |

| Molecular Formula | C₈H₁₂O₂[1][2][4][5] |

| Molecular Weight | 140.18 g/mol [1][2][6] |

| FEMA Number | 2459[1][2] |

| EC Number | 219-258-2 |

| InChI Key | OZZYKXXGCOLLLO-TWTPFVCWSA-N[1][2][6] |

The molecular structure of this compound is central to its functionality. The ester group and the conjugated C=C double bonds are the primary sites of chemical reactivity.

Caption: Chemical structure of ethyl (2E,4E)-hexa-2,4-dienoate.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various matrices, its storage requirements, and its suitability for specific applications. It is typically a clear, colorless to light yellow liquid.[2][4]

| Property | Value | Source |

| Appearance | Clear colorless to yellowish liquid/oil | [2][5] |

| Odor Profile | Warm, fruity, anise, licorice-like | [2] |

| Taste Profile | Fruity, sweet, green, pineapple-like at 30 ppm | [2] |

| Boiling Point | 82-83 °C at 13 mmHg | [2][7] |

| Density | 0.956 g/mL at 25 °C | [2][7] |

| Refractive Index (n20/D) | 1.494 | [2][7] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [8] |

| Solubility | Soluble in alcohol and oils; slightly soluble in water | [2][4][6] |

Its combustible nature and limited water solubility are critical considerations for formulation development and safe handling.[6][8] The compound should be stored in a cool, dry, well-ventilated area away from ignition sources.[2][8]

Synthesis and Reaction Mechanisms

The most common and industrially viable method for producing this compound is through the Fischer-Speier esterification of sorbic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Principle of Synthesis: Fischer-Speier Esterification

The reaction involves the protonation of the carbonyl oxygen of sorbic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and the elimination of a water molecule yield the this compound ester. The use of an acid catalyst is crucial for achieving a reasonable reaction rate. To drive the equilibrium towards the product side, water is often removed as it is formed, for example, through azeotropic distillation.[6]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

-

Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark apparatus (or soxhlet extractor with drying agent) for water removal.

-

Charging Reactants: To the flask, add sorbic acid (1.0 eq), absolute ethanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). Add a boiling chip.

-

Reaction: Heat the mixture to reflux. The ethanol-water azeotrope will begin to collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation to obtain pure this compound.[2]

Alternative synthesis routes include the reaction of sorbyl chloride with absolute ethanol or the use of micro-reactors for enhanced control over reaction parameters.[2][6]

Core Applications and Mechanisms of Action

This compound's unique combination of sensory properties and biological activity makes it a valuable compound in several fields.

Flavor and Fragrance Agent

Due to its pleasant fruity aroma and flavor profile, this compound is recognized by the FDA as a synthetic flavoring agent and is generally recognized as safe (GRAS).[1] It is used to impart notes of pineapple, papaya, and passion fruit in products like beverages, ice cream, candy, and baked goods.[2]

Antimicrobial Preservative

Functionally related to sorbic acid, this compound exhibits antimicrobial properties, particularly against molds and yeasts.[1][4] The proposed mechanism of action involves the disruption of microbial cell membranes by the conjugated double bond system.[6] This interaction increases membrane permeability, leading to the leakage of essential cellular components and subsequent cell death. This property is of significant interest in the development of self-preserving cosmetic and pharmaceutical formulations.[6]

Intermediate in Organic Synthesis

For drug development professionals, the reactivity of this compound makes it a valuable synthetic intermediate.[4][5] The conjugated diene system can participate in various chemical transformations, including Diels-Alder reactions and Michael additions. For instance, it has been used in the synthesis of O-allyl-N,N-dimethyl-D-pyrrolosamine. Its ability to react with heterocyclic amines via aza-Michael addition to form new, biologically active compounds is an active area of research.[6]

Emerging Research Applications

Current research is exploring novel applications for this compound. These include its use as a biofuel additive to improve the stability of biodiesel and as a monomer for the synthesis of biodegradable polymers.[6]

Safety, Handling, and Regulatory Overview

While generally considered safe for its intended use in food, proper handling is essential in a laboratory or industrial setting. This compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[8][9]

-

GHS Classification: Not classified as hazardous under most reports.[1][10] However, some suppliers label it as a combustible liquid (H227).[9]

-

Personal Protective Equipment (PPE): Use of protective gloves, safety glasses with side-shields, and appropriate clothing is recommended to avoid skin and eye contact.[8][9] Work should be conducted in a well-ventilated area.[8]

-

Storage: Store in tightly closed containers in a dry, cool, and well-ventilated place, away from strong bases or other incompatible materials.[2][8]

-

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[1] It is listed in the FDA's database of substances added to food.[1]

Conclusion

This compound is a multifaceted compound whose utility is derived directly from its chemical structure. The interplay between its ester functionality and conjugated diene system confers a unique combination of a desirable fruity aroma, potent antimicrobial activity, and versatile chemical reactivity. For researchers and scientists, it serves not only as a standard flavoring agent and preservative but also as a valuable building block in organic synthesis for the development of novel molecules and materials. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in both academic and industrial research.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1550470, this compound. Retrieved from [Link]

-

LookChem (n.d.). This compound. Retrieved from [Link]

-

ChemBK (2024). This compound. Retrieved from [Link]

-

The Good Scents Company (n.d.). (E,E)-ethyl sorbate, 2396-84-1. Retrieved from [Link]

-

FooDB (2010). Showing Compound this compound (FDB020216). Retrieved from [Link]

-

MetaSci (n.d.). Safety Data Sheet this compound. Retrieved from [Link]

Sources

- 1. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2396-84-1 [chemicalbook.com]

- 3. Showing Compound this compound (FDB020216) - FooDB [foodb.ca]

- 4. CAS 2396-84-1: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound [txlchem.com]

- 6. Buy this compound | 2396-84-1 [smolecule.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. Page loading... [wap.guidechem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Ethyl Sorbate from Sorbic Acid and Ethanol

Introduction

This compound, the ethyl ester of sorbic acid, is a naturally occurring fatty acid ester found in fruits like starfruit and mango.[1] It is widely utilized as a flavoring agent in the food and beverage industry, imparting a warm, fruity aroma.[1][2][3][4] Beyond its organoleptic properties, this compound and other sorbates serve as crucial preservatives due to their antimicrobial, particularly antifungal, properties.[4][5] This guide provides a comprehensive technical overview of the synthesis of this compound from sorbic acid and ethanol, focusing on the underlying chemical principles, practical experimental protocols, and methods for characterization.

The Chemistry of Synthesis: Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of sorbic acid with ethanol.[6] This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[7]

Reaction Mechanism

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[8] The mechanism proceeds through several key steps:[7][9]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of sorbic acid, increasing the electrophilicity of the carbonyl carbon.[7][9]

-

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][9]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[7]

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[7]

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the this compound ester and regenerate the acid catalyst.[7]

To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used, or the water produced during the reaction is removed.[7][8][10]

Catalysis in this compound Synthesis

A variety of acid catalysts can be employed for the Fischer-Speier esterification of sorbic acid. The choice of catalyst can influence reaction rates and yields.

Homogeneous Catalysts

-

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a widely used, effective, and inexpensive catalyst for this reaction.[6]

-

p-Toluenesulfonic Acid (TsOH): This is another strong acid catalyst commonly used in esterification reactions.[7]

-

Gaseous Hydrogen Chloride (HCl): An alternative method involves bubbling gaseous HCl through a solution of sorbic acid in ethanol.[6][11]

Heterogeneous and Green Catalysts

While traditional mineral acids are effective, there is growing interest in more environmentally benign and reusable catalysts.

-

Brønsted Acidic Ionic Liquids: These have been shown to be efficient and reusable catalysts for Fischer esterification, acting as both the catalyst and the reaction medium.[12]

-

Lewis Acids: Lewis acids such as scandium(III) triflate have also been utilized as catalysts.[7]

Optimizing Reaction Conditions

The yield and purity of the synthesized this compound are highly dependent on the reaction conditions. Key parameters to optimize include:

| Parameter | Recommended Condition | Rationale |

| Reactant Ratio | Large excess of ethanol | Shifts the reaction equilibrium towards the product side (Le Châtelier's principle).[8] |

| Catalyst Loading | Catalytic amount (e.g., a few drops of concentrated H₂SO₄) | Sufficient to catalyze the reaction without causing significant side reactions. |

| Temperature | Reflux (boiling point of the reaction mixture) | Increases the reaction rate.[7] |

| Reaction Time | 2-4 hours | Typically sufficient for reaching equilibrium. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[10] |

Experimental Protocol: Synthesis and Purification

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Equipment

-

Sorbic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Heating mantle

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, dissolve sorbic acid in an excess of absolute ethanol.[10]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[10] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[10]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[10]

-

Work-up: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.[10]

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[10]

-

Washing: Subsequently, wash the organic layer with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10]

-

Concentration: Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.[10]

Purification

The crude this compound can be purified by either vacuum distillation or column chromatography using a hexane-ethyl acetate solvent system to yield the pure product.[10] High yields, often exceeding 90%, can be achieved, particularly when a large excess of ethanol is used.[10]

Characterization of this compound

Following synthesis and purification, it is essential to confirm the identity and purity of the this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₂O₂[6] |

| Molecular Weight | 140.18 g/mol [6] |

| Appearance | Colorless to light yellow liquid[4][13] |

| Odor | Warm, fruity[3][13] |

| Boiling Point | 82-83 °C at 13 mmHg[3] |

| Density | 0.956 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.494[3] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the structure of the molecule.[14]

-

¹³C NMR Spectroscopy: Carbon NMR is another powerful tool for structural elucidation.

-

FTIR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule, such as the ester carbonyl group.[15][16]

-

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound.

Visualizing the Process

Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification

Experimental Workflow for this compound Synthesis

Caption: Experimental Workflow for this compound Synthesis

Conclusion

The synthesis of this compound from sorbic acid and ethanol via Fischer-Speier esterification is a robust and well-established method. By understanding the reaction mechanism and optimizing key parameters, high yields of pure product can be consistently achieved. This guide provides the foundational knowledge and practical steps necessary for researchers and professionals to successfully synthesize and characterize this compound for various applications in the food, fragrance, and pharmaceutical industries.

References

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Sorbic Acid Esters and their Antimicrobial Properties.

- Smolecule. (2023, August 15). This compound | 2396-84-1.

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1550470, this compound.

- The Good Scents Company. (n.d.). (E,E)-ethyl sorbate, 2396-84-1.

- Tenger Chemical. (2024, October 15). Exploring the Role of Sorbates in Food Preservation and Safety.

- ChemicalBook. (n.d.). This compound(5941-48-0) 1H NMR spectrum.

- FooDB. (2010, April 8). Showing Compound this compound (FDB020216).

- LookChem. (n.d.). This compound 2396-84-1 wiki.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- Sigma-Aldrich. (n.d.). This compound, ≥97%, FG.

- ChemicalBook. (n.d.). This compound(2396-84-1)IR.

- CymitQuimica. (n.d.). CAS 2396-84-1: this compound.

- Chemistry Steps. (n.d.). Fischer Esterification.

- J&K Scientific LLC. (2025, February 23). Fischer Esterification.

- SpectraBase. (n.d.). Sorbic acid ethyl ester - Optional[Vapor Phase IR] - Spectrum.

- ChemicalBook. (2025, January 27). This compound | 2396-84-1.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Sigma-Aldrich. (n.d.). This compound, 98%.

Sources

- 1. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E,E)-ethyl sorbate, 2396-84-1 [thegoodscentscompany.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CAS 2396-84-1: this compound | CymitQuimica [cymitquimica.com]

- 5. Exploring the Role of Sorbates in Food Preservation and Safety [tengerchemical.com]

- 6. Buy this compound | 2396-84-1 [smolecule.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | 2396-84-1 [chemicalbook.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound(5941-48-0) 1H NMR spectrum [chemicalbook.com]

- 15. This compound(2396-84-1)IR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

A Technical Guide to the Natural Occurrence and Formation of Ethyl Sorbate in Fruits and Wines

Abstract

Ethyl sorbate, the fatty acid ester formed from the condensation of sorbic acid and ethanol, presents a dual identity in the realm of food science. While found as a natural, albeit rare, constituent in certain tropical fruits, it is more commonly encountered in wine as a metabolic byproduct with significant sensory implications. Its presence is often linked to the use of sorbic acid or its salts as preservatives, where its subsequent formation can impart undesirable aromatic characteristics, thereby limiting the shelf life of the final product. This technical guide provides an in-depth exploration of the origins of this compound, beginning with its precursor, sorbic acid. It details the biochemical esterification process, its documented occurrence in botanical sources, and its complex role in enology. Furthermore, this document furnishes a comprehensive analytical protocol for the quantification of this compound, addresses the global regulatory framework, and discusses the implications for quality assurance in the food and beverage industry. This guide is intended for researchers, scientists, and quality control professionals seeking a deeper understanding of this impactful flavor compound.

Sorbic Acid: The Essential Precursor

The genesis of this compound is inextricably linked to its parent compound, sorbic acid (trans,trans-2,4-hexadienoic acid). Understanding the properties and origins of this precursor is fundamental to comprehending the formation of its ethyl ester.

Natural Origins and Physicochemical Properties

Sorbic acid was first isolated in 1859 from the berries of the mountain ash tree (Sorbus aucuparia), also known as rowanberries.[1][2][3] While it occurs naturally in some fruits, the sorbic acid used commercially as a food preservative is predominantly produced via chemical synthesis.[2][4] It is a straight-chain unsaturated fatty acid characterized as a white crystalline solid with low solubility in water, a property that often leads to the preferential use of its more soluble salt, potassium sorbate.[3][4]

| Property | Value | Source |

| Chemical Formula | C₆H₈O₂ | [2][5] |

| Molecular Weight | 112.13 g/mol | [3] |

| pKa | 4.75 | [3] |

| Water Solubility (20°C) | 0.16 g/100 mL | [2][3] |

| Potassium Sorbate Solubility | Very soluble in water | [3] |

Antimicrobial Mechanism of Action

Sorbic acid is a widely utilized preservative valued for its ability to inhibit the growth of most molds, yeasts, and some bacteria.[4][5][6] Its antimicrobial efficacy is highly dependent on pH. The inhibitory action is primarily attributed to the undissociated form of the acid molecule, which can readily penetrate the cell membrane of microorganisms.[3] As the pH of the medium drops below sorbic acid's pKa of 4.75, the proportion of the undissociated, active form increases, enhancing its preservative effect.[3] Inside the cell, the acid dissociates, leading to a decrease in intracellular pH and the inhibition of key enzymes involved in cellular metabolism, ultimately arresting microbial growth.[3][7]

The Genesis of this compound: Esterification

This compound is formed through the chemical reaction known as Fischer esterification, where a carboxylic acid (sorbic acid) reacts with an alcohol (ethanol) in the presence of an acid catalyst or through enzymatic action.

Biochemical Pathway

In biological systems such as fermenting wine, the formation of esters is a common metabolic process, often catalyzed by enzymes. Yeasts, particularly Saccharomyces cerevisiae, produce a variety of esterase enzymes that are responsible for the synthesis of numerous volatile esters that contribute to the fruity and floral aromas of wine.[8] When sorbic acid is present in a medium containing ethanol and active yeast, these esterases can catalyze its conversion into this compound. The reaction is reversible, but the continuous production of ethanol during fermentation can drive the equilibrium towards ester formation.

Caption: Biochemical pathway for the formation of this compound.

Factors Influencing Formation in Wines

The formation of this compound in wine, particularly after the addition of potassium sorbate, is not instantaneous but occurs over time.[9][10] Key factors influencing the rate and extent of this conversion include:

-

Time: The concentration of this compound tends to increase during storage, effectively placing a shelf-life on sorbate-treated wines before off-flavors become perceptible.[10][11]

-

Temperature: Like most chemical reactions, esterification rates increase with higher storage temperatures.

-

Ethanol Concentration: As a primary reactant, higher alcohol content can favor the formation of the ester.

-

Precursor Concentration: The amount of sorbic acid added to the wine is a direct determinant of the potential quantity of this compound that can be formed.

This compound in the Botanical Realm

Documented Natural Occurrence in Fruits

While the precursor, sorbic acid, is naturally present in certain berries, the occurrence of the ester, this compound, is less common.[2] Authoritative databases have reported the presence of this compound in a limited number of tropical fruits, including starfruit (Averrhoa carambola) and mango (Mangifera indica).[12] The Good Scents Company database also notes its natural occurrence, for instance in Mangifera caesia.[13] However, its presence is not widespread, and it is not considered a common volatile constituent of most fruits.

This compound in Enology: A Double-Edged Sword

In winemaking, esters are typically celebrated for their contribution to desirable fruity aromas.[14] However, this compound stands out as an exception, where its formation is almost universally considered a quality detriment.

Formation as a Consequence of Preservation

Potassium sorbate is frequently added to wines, especially those with residual sugar, to prevent refermentation in the bottle by inhibiting yeast reproduction.[9][10][15] While effective in this role, the sorbic acid dissociates and, over time, reacts with the wine's ethanol to form this compound.[9][11] This transformation is considered an unavoidable breakdown of the preservative, creating a ticking clock for the wine's aromatic stability.[9][10]

Sensory Impact and Quality Implications

The sensory threshold of this compound is relatively low, and once exceeded, it imparts a distinct and unpleasant aroma often described as "pineapple-celery," "chemical," or "celery seed".[9][11][15] This character can mask the wine's natural fruit aromas and is widely regarded by consumers and professionals as a significant fault.[11][16] This off-flavor is a primary reason many wineries opt for alternative stabilization methods, such as sterile filtration, to avoid the use of sorbates altogether.[10]

Quantitative & Regulatory Data

The management of sorbic acid in wine is controlled by both sensory thresholds and legal limits. The sensory threshold for sorbic acid itself is approximately 135 mg/L.[17]

| Regulation / Parameter | Limit / Value | Jurisdiction | Source |

| Maximum Permitted Sorbic Acid | 300 mg/L | United States | [3] |

| Food Additive Designation | E200 (Sorbic Acid), E202 (Potassium Sorbate) | European Union | [18][19] |

Analytical Workflow for Quantification

Accurate quantification of this compound is critical for quality control in wineries and for research into flavor chemistry. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this analysis due to its high sensitivity and specificity.[20][21] Headspace solid-phase microextraction (HS-SPME) is an excellent sample preparation technique that is solvent-free and easily automated.[22]

Rationale for Method Selection (HS-SPME-GC-MS)

The HS-SPME-GC-MS approach is ideal for analyzing volatile compounds like this compound in a complex matrix like wine.

-

HS-SPME: This technique isolates and concentrates volatile and semi-volatile analytes from the sample's headspace onto a coated fiber. This minimizes matrix interference from non-volatile components like sugars, acids, and phenolics, and eliminates the need for large volumes of organic solvents.[22]

-

GC-MS: Gas chromatography provides high-resolution separation of volatile compounds. The mass spectrometer offers definitive identification based on the mass-to-charge ratio of fragmented ions and sensitive quantification, especially when using selected ion monitoring (SIM) mode.[21]

Detailed Experimental Protocol: Quantification of this compound in Wine by HS-SPME-GC-MS

This protocol describes a standard procedure for the analysis of this compound.

-

Sample Preparation:

-

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

-

Add a saturating amount of sodium chloride (approx. 2 g) to increase the volatility of the analytes (salting-out effect).

-

Spike the sample with a known concentration of an appropriate internal standard (e.g., d5-ethyl sorbate or a compound with similar chemical properties not present in the wine, such as ethyl heptanoate).

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in an autosampler tray equipped with an agitator and heater.

-

Equilibrate the sample at a controlled temperature (e.g., 40°C) for 10 minutes with agitation.

-

Expose the SPME fiber (e.g., a Carbowax/Divinylbenzene coating) to the vial's headspace for a defined period (e.g., 30 minutes) at the same temperature to allow for analyte adsorption.[22]

-

-

GC-MS Analysis:

-

Immediately after extraction, transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

-

GC Column: Use a polar capillary column (e.g., DB-WAX) suitable for separating esters.[22]

-

Oven Program: Implement a temperature gradient to separate the analytes, e.g., start at 40°C, hold for 5 min, then ramp at 3°C/min to 140°C, then at 10°C/min to 230°C.[22]

-

MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 67, 81, 111) and the internal standard.

-

-

Quantification:

-

Create a calibration curve using a series of standards with known concentrations of this compound and a constant concentration of the internal standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Analytical workflow for this compound quantification.

Method Validation and Quality Control

A robust analytical method must be validated to ensure reliable results. Key validation parameters include:

| Parameter | Typical Acceptance Criteria | Source |

| Linearity (R²) | > 0.99 | [23] |

| Limit of Detection (LOD) | 0.1 - 10 µg/L (ppb) range, depending on instrumentation | [21][22] |

| Limit of Quantitation (LOQ) | 1 - 20 µg/L (ppb) range, often 3x LOD | [21] |

| Precision (RSD%) | < 10-15% | [23] |

| Recovery (%) | 70 - 110% | [23] |

Regulatory Landscape and Industry Significance

Global Food Additive Regulations

The use of sorbic acid and its salts as preservatives is regulated by food safety authorities worldwide. In the European Union, they are designated as E200 (sorbic acid) and E202 (potassium sorbate), with specified maximum permitted levels for various food categories, including wine.[18][19] Similarly, the U.S. Bureau of Alcohol, Tobacco, Firearms and Explosives (BATF) permits the use of sorbic acid in wine up to a maximum concentration of 300 mg/L.[3] These regulations are in place to ensure consumer safety, as excessive intake of any food additive is undesirable.

Implications for Winemakers and Quality Assurance

For the wine industry, the formation of this compound from legally added potassium sorbate represents a significant quality assurance challenge. It imposes a finite aromatic shelf-life on treated wines. Winemakers must balance the need for microbial stability against the risk of developing this potent off-aroma. This necessitates:

-

Informed Decision-Making: Choosing the appropriate stabilization technique (e.g., sorbates, sterile filtration, or other alternatives) based on the wine style, residual sugar content, and intended market timeline.

-

Dosage Control: Using the minimum effective concentration of potassium sorbate to reduce the potential for this compound formation.

-

Supply Chain Management: Advising distributors and retailers on appropriate storage conditions (i.e., cool temperatures) and providing realistic "best before" guidance to prevent flawed products from reaching the consumer.

Conclusion

This compound is a compound of notable consequence in food and beverage science. While its natural occurrence in fruits is limited, its formation in wine as a degradation product of sorbic acid preservatives is a critical issue for product quality and stability. The distinct "pineapple-celery" off-aroma serves as a potent indicator of a wine's age or storage history when sorbates have been used. A thorough understanding of its formation pathway, coupled with robust analytical methods for its detection and quantification, is essential for researchers and industry professionals. Future research may focus on developing more comprehensive screenings of botanical sources for natural esters and exploring novel preservation techniques that can ensure microbial stability in wine without the risk of generating undesirable aromatic compounds.

References

-

American Journal of Enology and Viticulture. (1982). Sorbic Acid as a Preservative in Sparkling Wine. Its Efficacy and Adverse Flavor Effect Associated with this compound Formation. [Link]

-

MDPI. (n.d.). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. [Link]

-

ResearchGate. (2020). (PDF) Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. [Link]

-

The Good Guys Brew Shoppe. (2016). LIFES EXPERIENCES. [Link]

-

Winemaker's Academy. (2013). Using Potassium Sorbate When Making Wine. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

E. C. Kraus. (2020). Can I Use Potassium Sorbate To Stop A Fermentation?[Link]

-

The Australian Wine Research Institute. (n.d.). Wine flavours, faults and taints. [Link]

-

The Good Scents Company. (n.d.). (E,E)-ethyl sorbate. [Link]

-

How to Publish Research Paper. (n.d.). The Effect of Sorbic, Propionic and Benzoic Acids on Three Strains of Sporulating Yeasts. [Link]

-

PubMed. (2013). Study of sensory interactions among red wine fruity esters in a model solution. [Link]

-

Food Standards Agency. (2008). Levels of Benzoate and Sorbate in Soft Drinks within Legal Limits: UK FSA. [Link]

-

WineMakerMag.com. (n.d.). Sweetening Wine Without Refermentation. [Link]

-

Nutrition and Food Sciences Research. (n.d.). Simultaneous Determination of Four Preservatives in Foodstuffs by High Performance Liquid Chromatography. [Link]

-

The Good Scents Company. (n.d.). This compound. [Link]

-

Iowa State University Extension and Outreach. (2021). Considerations for use of Sorbic acid in sweet wines. [Link]

-

foodadditives. (2020). What is Sorbic Acid (E200) in Food & Difference with Potassium Sorbate?[Link]

-

ResearchGate. (n.d.). Sorbic Acid. [Link]

-

EUR-Lex. (2024). Commission Regulation (EU) 2024/2597 of 4 October 2024 amending Annex II to Regulation (EC) No 1333/2008 of the European Parliam. [Link]

-

National Center for Biotechnology Information. (n.d.). Decarboxylation of Sorbic Acid by Spoilage Yeasts Is Associated with the PAD1 Gene. [Link]

-

Midwest Grape and Wine Industry Institute. (n.d.). Sorbic Acid. [Link]

-

AGRINFO. (2024). Food additives: sorbates and propyl gallate. [Link]

-

UK Food Guide. (n.d.). Preservatives. [Link]

-

OENO One. (2025). Evolution and sensory contribution of ethyl acetate in sweet wines. [Link]

-

Wiley Online Library. (2025). Quantitative determination of sorbic acid and sodium benzoate in citrus juice. [Link]

-

Sour Beer Blog. (2016). Understanding Esterification. [Link]

-

USDA. (n.d.). Sorbic acid report.pdf. [Link]

-

OENO One. (2023). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models. [Link]

-

Legislation.gov.uk. (n.d.). annex. [Link]

-

MDPI. (2025). Validation of an analytical method for the determination of ethyl carbamate in vinegars. [Link]

-

National Center for Biotechnology Information. (2023). Simultaneous Determination of 12 Preservatives in Pastries Using Gas Chromatography–Mass Spectrometry. [Link]

-

Oenoppia. (2017). PREPARING WINE FOR BOTTLING. [Link]

-

MDPI. (n.d.). Determination of Ethyl Alcohol Content in Red Wines with an Optical Alcohol Meter Based on Nanostructured Silicon. [Link]

-

Cambridge International Publishing. (n.d.). Analysis of the main harmful factors in wine and suggestions. [Link]

-

CVUA Stuttgart. (n.d.). Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. [Link]

-

Australian Society of Viticulture and Oenology. (n.d.). Ethyl carbamate production kinetics during wine storage. [Link]

-

OIV. (n.d.). Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV). [Link]

-

MDPI. (n.d.). In Vitro Phytochemical Profiling, and Antioxidant Activity Analysis of Callus and Cell Suspension Cultures of Washingtonia filifera Elicited with Chitosan. [Link]

-

ResearchGate. (2025). Direct quantitation of the preservatives benzoic and sorbic acid in processed foods using derivative spectrophotometry combined with micro dialysis. [Link]

-

Labinsights. (2023). Unveiling the Wonders of Sorbic Acid. [Link]

-

PubMed. (2002). Analysis of Ethyl Carbamate in Wines Using Solid-Phase Extraction and Multidimensional Gas chromatography/mass Spectrometry. [Link]

-

Purdue Extension. (n.d.). Wine Cold Stability Issues. [Link]

-

VTechWorks. (n.d.). Determination of Ethyl Carbamate in Wine by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). Distinct Effects of Sorbic Acid and Acetic Acid on the Electrophysiology and Metabolism of Bacillus subtilis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. foodadditives.net [foodadditives.net]

- 3. extension.iastate.edu [extension.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. labinsights.nl [labinsights.nl]

- 6. gssrr.org [gssrr.org]

- 7. Distinct Effects of Sorbic Acid and Acetic Acid on the Electrophysiology and Metabolism of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding Esterification - Sour Beer Blog [sourbeerblog.com]

- 9. LIFES EXPERIENCES [goodguysbrewshoppe.com]

- 10. winemakersacademy.com [winemakersacademy.com]

- 11. Sorbic Acid as a Preservative in Sparkling Wine. Its Efficacy and Adverse Flavor Effect Associated with this compound Formation | American Journal of Enology and Viticulture [ajevonline.org]

- 12. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound, 110318-09-7 [thegoodscentscompany.com]

- 14. Study of sensory interactions among red wine fruity esters in a model solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. blog.homebrewing.org [blog.homebrewing.org]

- 16. winemakermag.com [winemakermag.com]

- 17. Midwest Grape and Wine Industry Institute - Considerations for use of Sorbic acid in sweet wines [extension.iastate.edu]

- 18. eur-lex.europa.eu [eur-lex.europa.eu]

- 19. legislation.gov.uk [legislation.gov.uk]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of ethyl carbamate in wines using solid-phase extraction and multidimensional gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 23. Simultaneous Determination of 12 Preservatives in Pastries Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of ethyl sorbate

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Sorbate

Abstract

This compound, the ethyl ester of sorbic acid, is a compound of significant interest across the pharmaceutical, food, and fragrance industries.[1][2][3] Characterized by its distinct fruity aroma, this fatty acid ester possesses a unique combination of physicochemical properties and biological activity.[1][2] This technical guide provides a comprehensive examination of this compound, delving into its molecular structure, physical characteristics, spectroscopic signature, chemical reactivity, and analytical methodologies. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established scientific data to serve as a core reference for the application and study of this versatile molecule.

Molecular Identity and Structure

This compound, systematically named ethyl (2E,4E)-hexa-2,4-dienoate, is derived from the formal condensation of sorbic acid's carboxylic group with the hydroxyl group of ethanol.[2][4][5] Its structure features a conjugated system of double bonds, which is fundamental to its chemical reactivity and biological functions, including its well-documented antimicrobial properties.[2][6]

Caption: Chemical Structure of this compound.

Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[8][9] Its physical state and sensory characteristics are pivotal for its application in consumer-facing products. The compound's volatility and solubility are critical parameters for formulation development in both aqueous and non-polar systems.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [8][9][10] |

| Odor | Pleasant, warm, fruity, ethereal | [1][2][4][5][7] |

| Boiling Point | 195-196 °C at 760 mmHg82-83 °C at 13 mmHg | [7][8][11] |

| Melting Point | -45 °C | [2] |

| Density | 0.936 - 0.956 g/mL at 20-25 °C | [4][7][8][12] |

| Refractive Index (n20/D) | 1.491 - 1.498 | [4][7][8] |

| Solubility | Slightly soluble in water (approx. 748 mg/L at 25°C)Soluble in alcohol and other organic solvents | [1][2][4][6][8][12] |

| Vapor Pressure | 0.418 mmHg at 25 °C (estimated) | [8][9] |

| Flash Point | 69 °C / 156.2 °F (TCC) | [8][9][11][13] |

Spectroscopic Data

Characterization and identification of this compound rely heavily on spectroscopic techniques. The following data are typical for this compound.

-

¹H NMR: Proton NMR spectra provide detailed information about the hydrogen atoms in the molecule, confirming the ethyl group and the conjugated diene structure.[14][15]

-

¹³C NMR: Carbon NMR is used to identify the number and type of carbon environments.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the C=O (ester) and C=C (alkene) functional groups.[16]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns useful for identification.[4] Kovats retention indices are also used for its identification in GC analysis.[4]

Chemical Properties and Reactivity

Stability and Storage

This compound is considered stable under normal storage conditions.[2] However, its conjugated double bond system makes it susceptible to oxidation and polymerization, particularly when exposed to heat, light, or catalysts. For long-term storage, it should be kept in a cool, dry, well-ventilated place away from ignition sources and strong bases.[13]

Key Chemical Reactions

The reactivity of this compound is governed by its ester functional group and the conjugated diene system.

-

Hydrolysis: As an ester, it can be hydrolyzed under acidic or basic conditions to yield sorbic acid and ethanol.[2] This reaction is a critical consideration in aqueous formulations where pH can influence stability.

-

Addition Reactions: The conjugated double bonds are sites for various addition reactions. For instance, it can undergo aza-Michael additions with amines or react with halogens like chlorine and bromine.[2][5]

-

Polymerization: The diene structure allows this compound to act as a monomer in polymerization reactions, a property explored in the synthesis of biodegradable polymers.[2][6]

Antimicrobial Mechanism of Action

The preservative action of this compound, similar to its parent compound sorbic acid, is attributed to its ability to inhibit the growth of molds, yeasts, and some bacteria.[1][2][17] The mechanism involves the disruption of microbial cell membranes and the inhibition of essential enzymes, which is enhanced at lower pH values where the undissociated form of the acid predominates.[2][17][18]

Synthesis and Analytical Methodologies

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is through the direct Fischer esterification of sorbic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid.[2][5]

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocol: Direct Esterification

-

Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle.

-

Reactants: Sorbic acid and an excess of absolute ethanol are added to the flask.

-

Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added.

-

Reaction: The mixture is heated to reflux and maintained for several hours to drive the equilibrium towards the product.

-

Workup: After cooling, the mixture is neutralized (e.g., with sodium bicarbonate solution) and washed to remove unreacted acid and catalyst.

-

Purification: The crude this compound is purified, typically by vacuum distillation, to yield the final high-purity product.[7][11]

Analytical Workflow: Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for determining the purity of this compound and identifying any impurities.

Caption: Analytical Workflow for this compound Characterization.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent like ethanol or hexane.

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used. A non-polar or semi-polar capillary column (e.g., DB-5ms) is appropriate.

-

GC Conditions:

-

Injector Temperature: ~250 °C

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of ~280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: The resulting chromatogram is analyzed by integrating the peak area of this compound relative to the total peak area to determine purity. The mass spectrum of the peak is compared against a reference library (e.g., NIST) to confirm identity.[4]

Applications and Significance

This compound is a versatile compound with applications spanning multiple industries:

-

Food and Beverage: It is used as a synthetic flavoring agent to impart fruity notes in products like baked goods, candies, and beverages.[3][5][8][17] Its antimicrobial properties also contribute to the preservation of these products.[1][3][17] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and found no safety concern at current intake levels when used as a flavoring agent.[4][19]

-

Fragrance: In perfumery, it contributes a warm, fruity, and ethereal character to fragrance compositions.[1][2][8]

-

Pharmaceutical and Research: It serves as an intermediate in organic synthesis.[1] Research has also explored its use as a monomer for biodegradable polymers and as a potential biofuel additive.[2]

Safety and Toxicology

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food.[1] While it has a low hazard profile, standard laboratory safety precautions should be observed during handling.[10][13] It is a combustible liquid and should be kept away from open flames and high temperatures.[13] Direct contact with skin and eyes should be avoided, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[13]

Conclusion

This compound is a well-characterized fatty acid ester with a robust profile of physical, chemical, and spectroscopic properties. Its synthesis is straightforward, and its purity can be reliably assessed using standard analytical techniques like GC-MS. The unique combination of a pleasant fruity aroma and effective antimicrobial action ensures its continued importance as a flavoring agent, fragrance component, and preservative. For researchers and developers, a thorough understanding of its stability, reactivity, and analytical signatures is essential for successful formulation and application.

References

-

The Good Scents Company. (n.d.). (E,E)-ethyl sorbate. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 110318-09-7. Retrieved from [Link]

-

Unknown Source. (n.d.). This compound. Retrieved from [Link]

-

Chemister.ru. (n.d.). ethyl trans,trans-2,4-hexadienoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Scent.vn. (n.d.). This compound (CAS 2396-84-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

FooDB. (2020). Showing Compound this compound (FDB020216). Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound wiki. Retrieved from [Link]

-

World Health Organization. (2003). This compound. JECFA. Retrieved from [Link]

-

Tenger Chemical. (2024). Exploring the Role of Sorbates in Food Preservation and Safety. Retrieved from [Link]

-

Unknown Source. (n.d.). Sorbic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Sorbic acid ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. CAS 2396-84-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 2396-84-1 [smolecule.com]

- 3. scent.vn [scent.vn]

- 4. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2396-84-1 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 山梨酸乙酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. (E,E)-ethyl sorbate, 2396-84-1 [thegoodscentscompany.com]

- 9. This compound, 110318-09-7 [thegoodscentscompany.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chembk.com [chembk.com]

- 12. This compound [chemister.ru]

- 13. fishersci.com [fishersci.com]

- 14. This compound(5941-48-0) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound(2396-84-1)IR [m.chemicalbook.com]

- 17. Exploring the Role of Sorbates in Food Preservation and Safety [tengerchemical.com]

- 18. extension.iastate.edu [extension.iastate.edu]

- 19. WHO | JECFA [apps.who.int]

An In-depth Technical Guide to Ethyl Sorbate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl sorbate, a compound of increasing interest in various scientific fields. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis methodologies, and diverse applications of this compound, with a particular focus on its antimicrobial characteristics and potential therapeutic uses.

Core Properties of this compound

This compound, systematically named ethyl (2E,4E)-hexa-2,4-dienoate, is the ester formed from sorbic acid and ethanol.[1] It is a colorless to light yellow liquid recognized for its characteristic fruity odor.[1][2][3] This ester is valued in various industries, including food and fragrance, for its aromatic properties and preservative capabilities.[1][2]

Key Identifiers and Physicochemical Data

For ease of reference, the fundamental identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2396-84-1 | [1][4] |

| Molecular Formula | C₈H₁₂O₂ | [1][4] |

| Molecular Weight | 140.18 g/mol | [1][4] |

| Appearance | Colorless to light yellow, clear liquid | [1][3] |

| Odor | Fruity, warm | [2][3] |

| Boiling Point | 198 °C; 82-83 °C at 13 mmHg | [2] |

| Density | 0.956 g/mL at 25 °C | |

| Refractive Index | n20/D 1.494 | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol | [1][2][4] |

Synthesis and Chemical Reactivity

The primary route for synthesizing this compound is through the direct esterification of sorbic acid with ethanol.[2][3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often involves refluxing the reactants to drive the equilibrium towards the product.[2]

An alternative laboratory-scale synthesis involves reacting sorbyl chloride with absolute ethanol.[3] For more controlled and efficient production, modern techniques utilizing micro-reactors are also being explored, which allow for precise management of reaction conditions to enhance yield and purity.[2]

In terms of reactivity, this compound can undergo hydrolysis under acidic or basic conditions to revert to sorbic acid and ethanol.[2] It can also participate in aza-Michael addition reactions with heterocyclic amines, a pathway that is of interest for synthesizing novel compounds with potential biological activity.[2]

Applications in Research and Development

While established as a flavoring agent and preservative, the applications of this compound are expanding into various research domains, including drug development.

Antimicrobial Properties and Mechanism

This compound exhibits significant antimicrobial activity against a range of microorganisms, including bacteria, yeasts, and molds.[2] This property is attributed to its ability to interact with and disrupt microbial cell membranes, leading to the leakage of cellular contents and subsequent cell death.[2] A key advantage of sorbate esters is their reduced pH dependency for antimicrobial efficacy compared to sorbic acid itself.[5]

Recent studies have highlighted the potential of sorbate esters, including this compound, as advantageous alternatives to traditional preservatives like parabens and benzoates, whose safety has been questioned.[5]

Potential in Drug Development

The biological activity of this compound and its derivatives makes them interesting candidates for further investigation in pharmaceutical research.[2] Preliminary studies suggest potential anti-cancer properties, although this area requires more in-depth research to elucidate the mechanisms of action.[2] Furthermore, its use as a monomer in the synthesis of biodegradable polymers is also being explored.[2]

Experimental Protocol: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

The following protocol outlines a general procedure for the quantitative analysis of this compound in a solution, a common requirement for quality control and research applications.

Objective: To determine the concentration of this compound in a sample using reverse-phase HPLC with UV detection.

Materials:

-

This compound standard of known purity

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

-

HPLC system with a C18 column and UV detector

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol to create a stock solution of approximately 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in methanol.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Column Temperature: 25 °C

-

-

Analysis:

-

Inject the prepared standards and sample solutions into the HPLC system.

-

Record the peak areas of the resulting chromatograms.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Safety and Handling

This compound is generally recognized as safe when used in appropriate concentrations.[1] However, as with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6][7] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[6]

References

-

This compound | C8H12O2 | CID 1550470 - PubChem - NIH. [Link]

-

Safety Data Sheet this compound 1. Identification Product name - metasci. [Link]

-

This compound. [Link]

-

This compound 2396-84-1 wiki. [Link]

-

(E,E)-ethyl sorbate, 2396-84-1 - The Good Scents Company. [Link]

-

Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

-

III Analytical Methods. [Link]

-

Showing Compound this compound (FDB020216) - FooDB. [Link]

-

Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed. [Link]

Sources

- 1. CAS 2396-84-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 2396-84-1 [smolecule.com]

- 3. This compound | 2396-84-1 [chemicalbook.com]

- 4. This compound | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sds.metasci.ca [sds.metasci.ca]

An In-Depth Technical Guide to the Solubility of Ethyl Sorbate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl sorbate, the ethyl ester of sorbic acid, is a compound of significant interest in the pharmaceutical, food, and cosmetic industries. Its characteristic fruity aroma has led to its widespread use as a flavoring agent.[1][2] However, its utility extends far beyond its organoleptic properties. The molecular structure of this compound, featuring a conjugated diene system, imparts valuable antimicrobial properties, making it an effective preservative.[3] Furthermore, its nature as a fatty acid ester opens avenues for its application in various drug delivery systems.[3] A thorough understanding of its solubility in different solvent systems is paramount for formulators and researchers aiming to harness its full potential. This guide provides a comprehensive technical overview of the solubility of this compound, the underlying principles governing it, and its practical implications in research and drug development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | ethyl (2E,4E)-hexa-2,4-dienoate | [2] |

| CAS Number | 2396-84-1 | [2] |

| Molecular Formula | C₈H₁₂O₂ | [2] |

| Molecular Weight | 140.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Warm, fruity, anise-like | [4] |

| Density | 0.936–0.956 g/mL at 25 °C | [2][4] |

| Boiling Point | 195.5 °C at 760 mmHg | [5] |

| Flash Point | 69 °C (157 °F) | [4] |

| logP (o/w) | ~1.9 - 2.4 | [2][4] |

The Molecular Basis of this compound's Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Structure-Solubility Relationship

This compound's molecular structure is characterized by a polar ester group (-COO-) and a nonpolar hydrocarbon chain (CH₃CH=CHCH=CH- and -CH₂CH₃). This amphiphilic nature governs its solubility in various media.

-

Polar Head: The ester group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. This allows for some interaction with polar solvents.

-

Nonpolar Tail: The C8 hydrocarbon chain is hydrophobic and interacts favorably with nonpolar solvents through van der Waals forces.

The overall solubility is a balance between the hydrophilic nature of the ester group and the lipophilic nature of the hydrocarbon backbone.

Caption: Molecular structure highlighting the polar and nonpolar regions of this compound.

Solubility Profile of this compound

Aqueous Solubility

This compound is classified as "slightly soluble" in water.[2] An estimated solubility value is approximately 747.7 mg/L at 25 °C .[5] This limited solubility is due to the dominant hydrophobic character of the C8 hydrocarbon chain, which disrupts the strong hydrogen bonding network of water molecules.

Solubility in Organic Solvents

This compound exhibits high solubility in a wide range of organic solvents.[6][7] This is attributed to the favorable interactions between its nonpolar hydrocarbon chain and the nonpolar or moderately polar organic solvent molecules.

| Solvent | Polarity Index | Qualitative Solubility | Rationale |

| Water | 10.2 | Slightly Soluble | Strong hydrogen bonding in water is disrupted by the hydrophobic chain. |

| Ethanol | 5.2 | Soluble/Miscible | Favorable dipole-dipole and van der Waals interactions.[3][8] |

| Methanol | 6.6 | Soluble | Similar to ethanol, good miscibility is expected. |

| Acetone | 5.1 | Soluble | Good miscibility due to dipole-dipole interactions.[6] |

| Ethyl Acetate | 4.4 | Miscible | "Like dissolves like" principle; both are esters. |

| Diethyl Ether | 2.8 | Soluble | Favorable van der Waals interactions.[6] |

| Chloroform | 4.1 | Very Soluble | Strong dipole-dipole interactions. |

| Hexane | 0.1 | Soluble | Primarily van der Waals interactions with the nonpolar chain. |

| Oils | Very Low | Miscible | Strong hydrophobic interactions.[3] |

Influence of Temperature

The solubility of this compound in most solvents, particularly organic ones, is expected to increase with temperature.[6] This is because the dissolution process is generally endothermic, and applying heat provides the necessary energy to overcome the intermolecular forces in both the solute and the solvent. For aqueous solutions, the effect of temperature on the solubility of sorbic acid, a related compound, is known to be positive, suggesting a similar trend for this compound.

Experimental Determination of this compound Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9][10] The following protocol is adapted for a liquid solute like this compound.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the solvent is determined.

Detailed Protocol: Shake-Flask Method for a Liquid Solute

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials containing a precise volume of the desired solvent (e.g., water, ethanol, etc.). "Excess" means enough to ensure a separate phase of undissolved this compound is visible after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute no longer increases.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a pipette. It is crucial to avoid disturbing the undissolved this compound layer.

-

-

Sample Preparation for Analysis:

-

Immediately dilute the aliquot with a known volume of a suitable solvent in which this compound is highly soluble (e.g., ethanol for aqueous samples) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV/Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).